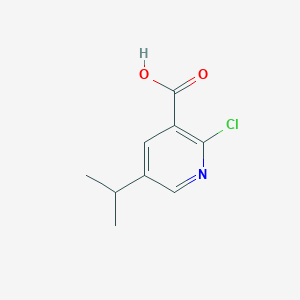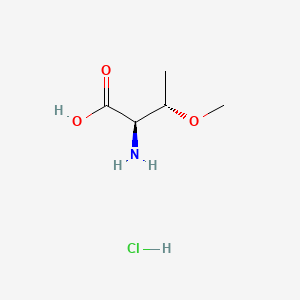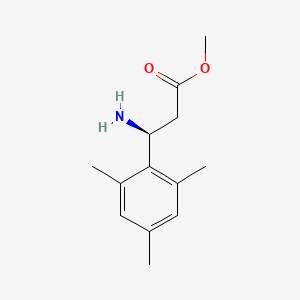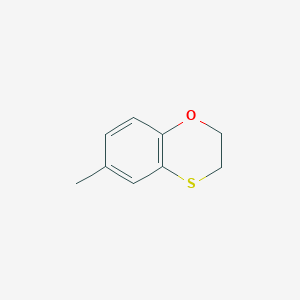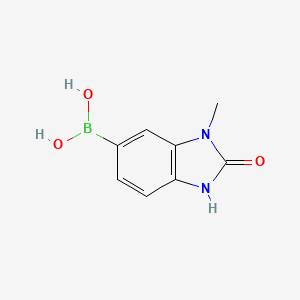
B-(2,3-dihydro-3-methyl-2-oxo-1H-benzimidazol-5-yl)Boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
B-(2,3-dihydro-3-methyl-2-oxo-1H-benzimidazol-5-yl)Boronic acid is a boronic acid derivative that features a benzimidazole ring system
Métodos De Preparación
The synthesis of B-(2,3-dihydro-3-methyl-2-oxo-1H-benzimidazol-5-yl)Boronic acid typically involves the following steps:
Debus-Radiszewski synthesis: This method is commonly used for the preparation of imidazole derivatives.
Wallach synthesis: Another method for synthesizing imidazole derivatives.
Dehydrogenation of imidazolines: This method involves the dehydrogenation of imidazolines to form imidazoles.
Alpha halo-ketones: This method involves the reaction of alpha halo-ketones with other reagents to form imidazole derivatives.
Marckwald synthesis: This method involves the reaction of amino nitriles with other reagents to form imidazole derivatives.
Análisis De Reacciones Químicas
B-(2,3-dihydro-3-methyl-2-oxo-1H-benzimidazol-5-yl)Boronic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions to form various oxidized products.
Reduction: Reduction reactions can be used to convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions with various reagents to form substituted derivatives.
Common reagents and conditions used in these reactions include hydrazine, phenylhydrazine, and hydroxylamine . Major products formed from these reactions include 1,2-dihydro-5H-benzothiopyrano[4,3-c]pyrazol-3-one and its derivatives .
Aplicaciones Científicas De Investigación
B-(2,3-dihydro-3-methyl-2-oxo-1H-benzimidazol-5-yl)Boronic acid has several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of B-(2,3-dihydro-3-methyl-2-oxo-1H-benzimidazol-5-yl)Boronic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of various enzymes and receptors, depending on its structure and the specific conditions of the reaction . The molecular targets and pathways involved in its mechanism of action include proteasomes, receptors, and other cellular components .
Comparación Con Compuestos Similares
B-(2,3-dihydro-3-methyl-2-oxo-1H-benzimidazol-5-yl)Boronic acid can be compared with other similar compounds, such as:
Indole derivatives: These compounds have similar structures and biological activities.
Benzimidazole derivatives: These compounds share the benzimidazole ring system and have similar chemical properties.
Imidazole derivatives: These compounds have similar synthetic routes and reaction conditions.
The uniqueness of this compound lies in its specific structure and the presence of the boronic acid group, which imparts unique chemical and biological properties to the compound .
Propiedades
Fórmula molecular |
C8H9BN2O3 |
|---|---|
Peso molecular |
191.98 g/mol |
Nombre IUPAC |
(3-methyl-2-oxo-1H-benzimidazol-5-yl)boronic acid |
InChI |
InChI=1S/C8H9BN2O3/c1-11-7-4-5(9(13)14)2-3-6(7)10-8(11)12/h2-4,13-14H,1H3,(H,10,12) |
Clave InChI |
SUYDKYNUMFCIDQ-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CC2=C(C=C1)NC(=O)N2C)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



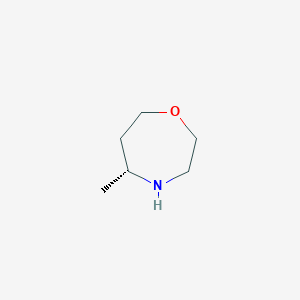
![3-({[(2-Chloro-4-methylphenyl)carbamoyl]methyl}sulfanyl)butanoic acid](/img/structure/B13479108.png)
![[1-(Ethylamino)cyclopentyl]methanol hydrochloride](/img/structure/B13479110.png)
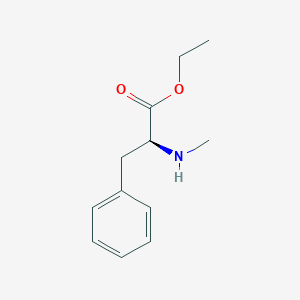
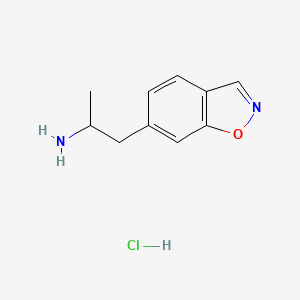
![2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}azetidin-3-yl)-1,3-thiazole-5-carboxylic acid](/img/structure/B13479131.png)

![4-[4-[4-(2-Aminoethyl)piperazine-1-carbonyl]piperazin-1-yl]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione;hydrochloride](/img/structure/B13479148.png)
